1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) is a chemical compound that features an oxirane (epoxide) group and a dihydropyrimidinium core
Preparation Methods
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) typically involves the reaction of dihydropyrimidine derivatives with epoxide-containing reagents. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium hydride . Industrial production methods may involve scalable and reproducible synthesis routes using inexpensive reagents .
Chemical Reactions Analysis
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a reactive additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) involves its interaction with molecular targets through its epoxide groups. These groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) can be compared with other epoxide-containing compounds such as:
Bisphenol A diglycidyl ether: Used in the production of epoxy resins.
Hexanediol diglycidyl ether: Utilized as a cross-linking agent in polymer chemistry.
Imidazolium-based ionic liquids: Employed in various applications including catalysis and electrochemistry . The uniqueness of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) lies in its dihydropyrimidinium core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112209-17-3 |
---|---|
Molecular Formula |
C20H30Cl2N4O4 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1,3-bis(oxiran-2-ylmethyl)-2H-pyrimidin-3-ium;dichloride |
InChI |
InChI=1S/2C10H15N2O2.2ClH/c2*1-2-11(4-9-6-13-9)8-12(3-1)5-10-7-14-10;;/h2*1-3,9-10H,4-8H2;2*1H/q2*+1;;/p-2 |
InChI Key |
PSFRGGNUEPKVDS-UHFFFAOYSA-L |
Canonical SMILES |
C1C(O1)CN2C[N+](=CC=C2)CC3CO3.C1C(O1)CN2C[N+](=CC=C2)CC3CO3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.